molecular formula C21H19N5O3 B11061213 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B11061213
M. Wt: 389.4 g/mol
InChI Key: JBJYHARDTUAIEL-UHFFFAOYSA-N
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Description

2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(2-METHOXYPHENYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(2-METHOXYPHENYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-4-methylquinazoline-2-amine with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common solvents include dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(2-METHOXYPHENYL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(2-METHOXYPHENYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(2-METHOXYPHENYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share a similar core structure and have diverse biological activities.

    Dihydroquinazoline derivatives: These are reduced forms of quinazolinones and have different chemical properties and biological activities.

Uniqueness

What sets 2-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(2-METHOXYPHENYL)-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and methyl groups, along with the quinazoline and dihydropyrimidinone moieties, make it a versatile compound for various applications.

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-(2-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H19N5O3/c1-12-15-10-13(28-2)8-9-16(15)23-20(22-12)26-21-24-17(11-19(27)25-21)14-6-4-5-7-18(14)29-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

JBJYHARDTUAIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)C4=CC=CC=C4OC)OC

Origin of Product

United States

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